molecular formula C9H10INO B3021158 N-ethyl-2-iodobenzamide CAS No. 41882-26-2

N-ethyl-2-iodobenzamide

Cat. No.: B3021158
CAS No.: 41882-26-2
M. Wt: 275.09 g/mol
InChI Key: POTKZPJXRDJSEG-UHFFFAOYSA-N
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Description

Significance of 2-Iodobenzamide (B1293540) Scaffolds in Synthetic Methodologies

The strategic placement of the iodine atom in 2-iodobenzamide derivatives makes them valuable precursors for several important classes of reactions. The iodine atom is a good leaving group and is susceptible to various coupling reactions. For instance, the iodine at the 2-position can be readily displaced in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. vulcanchem.com These reactions are powerful tools for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals and functional materials. vulcanchem.com

Furthermore, 2-iodobenzamides are crucial starting materials for the synthesis of hypervalent iodine reagents. nih.gov Specifically, they can be oxidized to form benziodazolones, a class of cyclic hypervalent iodine(III) compounds. nih.gov These reagents are prized for their stability and their ability to act as selective oxidants and group-transfer agents in a variety of transformations, offering an environmentally benign alternative to heavy metal-based oxidants. nih.govresearchgate.net For example, 2-iodobenzamide, in the presence of a co-oxidant like Oxone®, can catalytically oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones at room temperature. researchgate.net

Overview of N-Ethyl-2-Iodobenzamide as a Versatile Synthetic Intermediate

This compound exemplifies the synthetic utility of the 2-iodobenzamide scaffold. It serves as a readily accessible intermediate that can be prepared in high yield. A common synthetic route involves the reaction of 2-iodobenzoyl chloride with ethylamine (B1201723) in the presence of a base like triethylamine (B128534). mdpi.comnsf.gov

This compound is a white solid with a melting point in the range of 114.3–115.5 °C. mdpi.comnsf.gov Its structure has been confirmed by spectroscopic methods, including ¹H NMR spectroscopy. mdpi.comnsf.gov

PropertyValueSource(s)
Molecular FormulaC₉H₁₀INO
AppearanceWhite solid mdpi.comnsf.gov
Melting Point114.3–115.5 °C mdpi.comnsf.gov

This compound has been utilized as a substrate in the development of new synthetic methods. For example, it has been employed in studies of rhenium-catalyzed dehydrogenative olefination reactions, demonstrating its utility in forming new carbon-carbon double bonds. rsc.org The ethyl group on the amide nitrogen can also influence the reactivity and properties of the molecule and its derivatives.

Contextualization within Halogenated Aromatic Amide Research

This compound is part of the broader class of halogenated aromatic amides, which are of significant interest in medicinal chemistry and materials science. The presence and position of halogen atoms on the aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. vulcanchem.com

In drug discovery, halogen atoms can act as "handles" for further molecular functionalization, allowing for the rapid generation of diverse compound libraries to screen for biological activity. vulcanchem.com The introduction of an iodine atom, as in this compound, can also enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. vulcanchem.com Research into more complex iodinated benzamides has led to the development of important imaging agents, such as dopamine (B1211576) D2 receptor ligands used in neuroscience research. tandfonline.comtandfonline.com

In materials science, the heavy atom effect of iodine in halogenated aromatic compounds can be exploited to enhance properties like intersystem crossing, making them potentially useful in applications such as organic light-emitting diodes (OLEDs). vulcanchem.com The study of compounds like this compound contributes to the fundamental understanding of how halogenation impacts molecular packing and intermolecular interactions, which is crucial for the rational design of new functional materials. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTKZPJXRDJSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313820
Record name N-Ethyl-2-iodobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-26-2
Record name N-Ethyl-2-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41882-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Ethyl 2 Iodobenzamide and Its Derivatives

Classical Amidation Routes to N-Ethyl-2-Iodobenzamide

The most common and direct method for synthesizing this compound involves the acylation of ethylamine (B1201723) with a derivative of 2-iodobenzoic acid. This classical approach is favored for its reliability and straightforward execution.

Preparation from 2-Iodobenzoyl Chloride and Ethylamine

The primary and most widely documented method for the synthesis of this compound is the reaction between 2-iodobenzoyl chloride and ethylamine. mdpi.comnih.gov This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at a controlled temperature. mdpi.comnih.gov The reaction involves the attack of the nucleophilic ethylamine on the electrophilic carbonyl carbon of 2-iodobenzoyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A base, commonly triethylamine (B128534), is added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. mdpi.comnih.gov

The general procedure involves dissolving 2-iodobenzoyl chloride and triethylamine in dichloromethane, followed by the dropwise addition of ethylamine at a reduced temperature, typically 0 °C. mdpi.comnih.gov The reaction is then allowed to proceed for a specific duration, after which it is worked up by washing with water and extracting the product into an organic solvent. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the reaction time.

Research has shown that using a slight excess of ethylamine and triethylamine can help to ensure the complete consumption of the starting 2-iodobenzoyl chloride and effectively neutralize the acid byproduct. mdpi.comnih.gov For instance, one study reported a high yield of 94% when using 1.1 equivalents of ethylamine and 2.2 equivalents of triethylamine relative to 2-iodobenzoyl chloride. mdpi.comnih.gov The reaction temperature is also crucial; initiating the reaction at 0 °C helps to control the exothermic nature of the amidation and minimize side reactions. mdpi.comnih.gov While dichloromethane is a common solvent, other aprotic solvents can also be employed. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. beilstein-journals.orgbeilstein-journals.org

Reactant 1Reactant 2BaseSolventTemperatureYieldReference
2-Iodobenzoyl chlorideEthylamineTriethylamineDichloromethane0 °C to rt94% mdpi.comnih.gov
2-Iodobenzoyl chlorideIsopropylamineTriethylamineDichloromethane0 °C to rt97% mdpi.com
2-Iodobenzoyl chloridetert-ButylamineTriethylamineDichloromethane0 °C to rt94% nih.gov
2-Iodobenzoyl chlorideCyclohexylamineTriethylamineDichloromethane0 °C to rt95% mdpi.comnih.gov

Synthesis of Related N-Substituted 2-Iodobenzamide (B1293540) Analogues

The synthetic methodology used for this compound can be readily adapted to produce a wide range of N-substituted 2-iodobenzamide analogues. By replacing ethylamine with other primary or secondary amines, a library of compounds with diverse substituents on the amide nitrogen can be generated. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

For example, analogues such as N-isopropyl-2-iodobenzamide, N-(tert-butyl)-2-iodobenzamide, and N-cyclohexyl-2-iodobenzamide have been synthesized using the same fundamental procedure of reacting 2-iodobenzoyl chloride with the corresponding amine in the presence of triethylamine and dichloromethane. mdpi.comnih.govgoogle.com The reaction conditions are generally similar, with high yields reported for these derivatives as well. mdpi.comnih.gov The synthesis of more complex analogues, such as those containing additional functional groups or chiral centers, may require modifications to the general procedure or the use of protecting groups to prevent unwanted side reactions.

Strategies for Radioiodination and Isotopic Labeling of Benzamide (B126) Scaffolds

The introduction of a radioactive iodine isotope, such as ¹²³I or ¹²⁵I, into the benzamide scaffold is of significant interest for the development of radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). The 2-iodo- and 4-iodobenzamide (B1293542) cores serve as excellent platforms for radiolabeling.

Employment of Iodine Monochloride and Iodine Nitrate (B79036) Iodination Methods

Electrophilic iodination is a common strategy for introducing iodine into an aromatic ring. Reagents like iodine monochloride (ICl) and iodine nitrate (IONO₃) can be used for this purpose. For instance, a benzamide precursor can be subjected to electrophilic iodination to introduce an iodine atom at a specific position on the benzene (B151609) ring. The regioselectivity of this reaction is often directed by the existing substituents on the ring. The amide group is an ortho-, para-directing group, which can influence the position of iodination.

Synthesis of Specific Radiolabeled Derivatives (e.g., Epidepride (B19907) Precursors)

The synthesis of radiolabeled derivatives of this compound is crucial for their application in nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques rely on the detection of radiation emitted from radionuclides incorporated into a tracer molecule. The choice of radionuclide and the synthetic strategy are critical for achieving high radiochemical yield, purity, and specific activity.

A prominent example of a radiolabeled derivative is [¹¹C]Epidepride , a potent and selective dopamine (B1211576) D2 receptor radioligand. The synthesis of [¹¹C]Epidepride typically involves the radiolabeling of a precursor molecule. One common method is the reaction of the desmethyl derivative of epidepride with [¹¹C]methyl triflate. nih.gov This reaction results in a total radiochemical yield of 40-50% within a synthesis time of approximately 30 minutes. nih.gov The specific radioactivity achieved is in the range of 37-111 GBq/µmol (1,000-3,000 Ci/mmol). nih.gov

Another important class of radiolabeled derivatives involves iodinated compounds, such as [¹²³I]Epidepride and [¹²⁵I]Epidepride . The synthesis of these compounds often starts from a non-iodinated precursor, isoremoxipride. tandfonline.com A key step is the conversion of isoremoxipride to its corresponding 5-(tributyltin) derivative. tandfonline.comresearchgate.net This is achieved through a palladium-catalyzed stannylation reaction using bis(tri-n-butyltin). tandfonline.comresearchgate.net The resulting aryltin precursor can then be radioiodinated.

For the synthesis of [¹²³I]Epidepride , the 5-(tributyltin) derivative is reacted with Na¹²³I in the presence of an oxidizing agent like chloramine-T. researchgate.net This method can yield radiochemical yields of 60–70% in about 35 minutes, with a high specific radioactivity of 3000 Ci/mmol. researchgate.net Similarly, [¹²⁵I]Epidepride can be prepared from the same precursor using no-carrier-added Na¹²⁵I, achieving an 86% radiochemical yield and 99% radiochemical purity after purification by reverse-phase HPLC. researchgate.net A similar strategy is employed for the synthesis of [¹²⁴I]Epidepride , where the tributyltin precursor is reacted with no-carrier-added Na¹²⁴I. researchgate.net

The synthesis of the unlabeled epidepride itself, a precursor for some radiolabeling procedures, can be accomplished through several routes. One method involves the reaction of 5-iodo-2,3-dimethoxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine. jfda-online.com An alternative approach starts from o-vanillin and S-(—)-N-ethyl-2-amino-methyl-pyrrolidine in a six-step synthesis. snmjournals.org

The following table summarizes the key aspects of the synthesis of these radiolabeled derivatives:

DerivativePrecursorLabeling AgentKey ReagentsRadiochemical YieldSynthesis TimeSpecific Activity
[¹¹C]Epidepride Desmethyl-epidepride[¹¹C]Methyl triflate-40-50%30 min37-111 GBq/µmol
[¹²³I]Epidepride 5-(Tributyltin) derivative of epideprideNa¹²³IChloramine-T60-70%35 min3000 Ci/mmol
[¹²⁵I]Epidepride 5-(Tributyltin) derivative of epideprideNa¹²⁵I-86%-2000 Ci/mmol
[¹²⁴I]Epidepride Tributyltin precursorNa¹²⁴IGlacial AcOH, H₂O₂---

The development of these synthetic methodologies has been instrumental in providing high-quality radiotracers for the in-vivo study of dopamine D2 receptors in the brain.

Reactivity and Mechanistic Investigations of N Ethyl 2 Iodobenzamide

Transition Metal-Catalyzed Cross-Coupling Reactions

N-ethyl-2-iodobenzamide is a versatile substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of the iodine atom on the benzene (B151609) ring makes it an excellent leaving group, while the N-ethylbenzamide moiety can act as a directing group, influencing the regioselectivity of the reactions.

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in organic synthesis for the formation of diaryl ethers, aryl amines, and aryl thioethers. beilstein-journals.org Recent advancements have led to milder reaction conditions and broader substrate scopes, often through the use of specific ligands and more soluble copper sources. researchgate.netacs.org

The Ullmann condensation is a classic method for synthesizing diaryl ethers, typically involving the coupling of an aryl halide with a phenol (B47542) in the presence of copper. beilstein-journals.org this compound has been effectively utilized in a modified, catalytic version of this reaction. For instance, the coupling of this compound with m-cresol (B1676322) using a copper(I) catalyst in refluxing toluene (B28343) yields the corresponding diaryl ether, N-ethyl-2-(m-tolyloxy)benzamide, in high yield. researchgate.net

Copper-Catalyzed Coupling Processes

Ullmann-Type Reactions for Diaryl Ether Synthesis
Role of Copper(I) Catalysts (e.g., CuPF₆(MeCN)₄, CuI, Cu₂O)

Common and less expensive copper(I) sources like copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are also effective catalysts for this transformation. researchgate.netcmu.edu While they can provide comparable yields to CuPF₆(MeCN)₄, they often require longer reaction times to achieve completion, which is attributed to differences in catalyst solubility. cmu.edu The use of these solid, air-stable catalysts simplifies the experimental setup. researchgate.netcmu.edu The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) being obligatory for the reaction to proceed efficiently. cmu.edu

Table 1: Comparison of Copper(I) Catalysts in the Synthesis of N-ethyl-2-(m-tolyloxy)benzamide cmu.edu
CatalystYield (%)Reaction TimeNotes
CuPF₆(MeCN)₄8824hAir-insensitive and convenient.
CuI84Longer than 24hEffective but requires longer reaction times.
Cu₂O83Longer than 24hEffective but requires longer reaction times.
Substrate Scope and Selectivity with o-Halo Tertiary and Secondary Benzamides

A key advantage of the modified Ullmann synthesis using catalysts like CuPF₆(MeCN)₄ is its success with ortho-halo secondary and tertiary benzamides, which were previously reported to be challenging substrates. cmu.edu this compound, a secondary benzamide (B126), couples efficiently with various phenols. researchgate.netcmu.edu The methodology is not limited to iodo derivatives; the corresponding o-bromo benzamides are also effective coupling partners, often with negligible differences in yield. researchgate.net Even N-ethyl-2-chlorobenzamide can be used, although it requires higher reaction temperatures to achieve satisfactory yields of the diaryl ether product. cmu.edu This demonstrates the versatility of the catalytic system for a range of o-halo benzamides. The reaction tolerates both secondary and tertiary benzamides, expanding the synthetic utility of this method. cmu.edu

Table 2: Ullmann Coupling of Various o-Halo Benzamides cmu.edu
Aryl HalidePhenolProductYield (%)
This compoundm-CresolN-Ethyl-2-(m-tolyloxy)benzamide88
N-Ethyl-2-bromobenzamidem-CresolN-Ethyl-2-(m-tolyloxy)benzamideNot specified, but effective
N-Ethyl-2-chlorobenzamidem-CresolN-Ethyl-2-(m-tolyloxy)benzamideSatisfactory, at higher temp.
Interactions and Complex Formation (e.g., CuI-benzamide complexes)

The mechanism of the copper-catalyzed Ullmann reaction is thought to involve the formation of copper(I) complexes with the reactants. While the precise nature of the intermediates with this compound is not fully elucidated in the provided context, related studies on Ullmann reactions offer insights. It is generally accepted that the active species is a copper(I) compound. organic-chemistry.org In amination reactions, the formation of Cu(I)-amido complexes has been demonstrated, and these complexes are competent to react with aryl iodides. nih.gov By analogy, in diaryl ether synthesis, a copper(I)-phenoxide complex is likely formed, which then reacts with the aryl halide.

Some mechanistic proposals suggest that the reaction may proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to give the product and regenerate the Cu(I) catalyst. rug.nl Another proposed pathway involves a π-complexation of the aryl halide with the Cu(I) complex, which activates the halide for nucleophilic substitution. rug.nl The amide group in this compound could potentially act as a chelating ligand, facilitating the formation of an intermediate copper complex and influencing the reaction's efficiency. The study of solid-state structures of potential copper(I) intermediates in similar intramolecular arylations reveals complex structures and interactions between the copper center and the substrate. rsc.org

This compound and its derivatives are also valuable precursors in copper-mediated tandem or domino reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient for the rapid construction of complex heterocyclic structures. researchgate.netresearchgate.net

For example, a domino sequence involving an initial Ullmann coupling followed by an unexpected Smiles rearrangement has been used to synthesize dibenzoxazepinones. researchgate.net In this process, the reaction of a 2-iodobenzamide (B1293540) with a 2-bromophenol (B46759) under copper catalysis is expected to form a diaryl ether intermediate. This intermediate can then undergo an intramolecular cyclization. However, under certain conditions, the initially formed diaryl ether can rearrange before cyclizing to yield the final heterocyclic product. researchgate.net

Another type of tandem reaction involves the coupling of 2-iodobenzamide derivatives with other molecules to build polyheterocycles. uj.edu.pl These reactions often proceed through a sequence of copper-catalyzed C-N or C-O bond formations followed by intramolecular cyclizations, showcasing the utility of this compound as a building block for complex molecular architectures. researchgate.netrsc.org For instance, copper-catalyzed reactions can be designed to form fused isoquinolinone and iminoisoindolinone derivatives through a regioselective switching process. researchgate.net

Copper-Mediated Tandem Cross-Coupling-Cyclization Reactions
Synthesis of α,α-Difluorohomophthalimides

A notable application of this compound is in the synthesis of α,α-difluorohomophthalimides. researchgate.netresearchgate.net This transformation is achieved through a copper-mediated reaction with an α,α-difluoro Reformatsky reagent, typically BrZnCF2CO2Et. researchgate.netresearchgate.net The process involves a cross-coupling reaction between the aryl iodide of this compound and the Reformatsky reagent, which is facilitated by the presence of a copper(I) salt, such as copper(I) bromide. researchgate.net This initial coupling is followed by a spontaneous intramolecular cyclization of the resulting intermediate, ethyl 2-(N-ethylcarbamoyl)phenyl-α,α-difluoroacetate, at room temperature to yield the desired α,α-difluorohomophthalimide. researchgate.netresearchgate.net This method provides an efficient route to these fluorine-containing heterocyclic compounds. researchgate.net

Domino Approaches to Heterocyclic Systems (e.g., Dibenzoxazepinones via Smiles Rearrangement)

This compound is a key reactant in domino reactions for the synthesis of complex heterocyclic systems like dibenzoxazepinones. scispace.comscribd.comcore.ac.ukresearchgate.net This process involves a copper-catalyzed reaction between this compound and a 2-bromophenol. scispace.comscribd.comcore.ac.uk The reaction sequence is initiated by an Ullmann-type C-O bond formation to create a diaryl ether intermediate. scribd.comresearchgate.net This is followed by an unexpected and highly regioselective Smiles rearrangement, where the phenolic aryl ring migrates. scispace.comscribd.comcore.ac.uk The final step is a copper-catalyzed intramolecular Ullmann-type C-N bond formation, leading to the tricyclic dibenzoxazepinone structure. scispace.comscribd.com This domino approach is highly efficient, tolerates a range of substituents on both the benzamide and phenol rings, and offers significant advantages over traditional multi-step syntheses. scribd.comresearchgate.net

Table 1: Selected Examples from the Domino Synthesis of Dibenzoxazepinones

This compound Substituent2-Bromophenol SubstituentProductYield (%)
4-Methyl5-Methyl2,8-Dimethyl-5-ethyldibenzo[b,f] researchgate.netscribd.comoxazepin-11(10H)-one80 scribd.com
5-MethoxyUnsubstituted3-Methoxy-5-ethyldibenzo[b,f] researchgate.netscribd.comoxazepin-11(10H)-one75 researchgate.net
Unsubstituted4-Chloro7-Chloro-5-ethyldibenzo[b,f] researchgate.netscribd.comoxazepin-11(10H)-one72 researchgate.net
Application in Quinazolinone Synthesis

This compound is also utilized in the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activity. nih.govacs.org

Intermolecular Condensation and Intramolecular Ullmann-Type Cyclization

One strategy for quinazolinone synthesis involves a one-pot, copper-catalyzed reaction of 2-iodobenzamide derivatives, such as this compound, with various amines like benzylamines or allylamines. researchgate.net The process begins with an intermolecular Ullmann N-arylation, where the amine nitrogen attacks the carbon bearing the iodine on the benzamide. researchgate.net This is followed by an intramolecular C-H amidation, catalyzed by copper, to form the quinazolinone ring system. researchgate.net This tandem reaction provides a direct route to 2,3-disubstituted quinazolinones. researchgate.net The choice of oxidant and reaction conditions can influence the final product; for instance, the reaction of N-methyl-2-iodobenzamide with allylamine (B125299) in the presence of copper iodide and manganese dioxide yielded 3-methylquinazolin-4(3H)-one. researchgate.net

Palladium-Catalyzed Reactions

In addition to copper-catalyzed transformations, this compound is a substrate for palladium-catalyzed reactions, particularly those involving C-H activation and cyclization.

C-H Activation and Cyclization Reactions

Palladium catalysis enables the intramolecular arylation of N-substituted-2-halobenzamides through C-H bond functionalization, leading to the formation of valuable heterocyclic structures. rsc.org

Synthesis of Phenanthridinones and Benzo[c]chromenes

Derivatives of phenanthridin-6(5H)-ones can be efficiently prepared from N-aryl-2-halobenzamides via an intramolecular C-H bond functionalization reaction catalyzed by palladium nanoparticles. rsc.org While the specific use of this compound is not detailed in the provided search results for this exact transformation, the general methodology is applicable. The reaction involves the intramolecular arylation of the corresponding N-methyl-N-aryl-2-halobenzamide. rsc.org This process demonstrates high tolerance to various functional groups on the aromatic rings and proceeds in high yields. rsc.org A similar strategy can be employed for the synthesis of benzo[c]chromenes from aryl-(2-halo)benzyl ethers. rsc.org The development of palladium-catalyzed C-H activation reactions provides a powerful tool for the construction of these and other polycyclic aromatic compounds. nih.govresearchgate.net

Catalytic Role of Palladium Nanoparticles

The catalytic activity of palladium nanoparticles (PdNPs) has been explored in the context of this compound. While specific studies focusing solely on this compound and PdNPs are not extensively detailed in the provided information, the broader context of palladium catalysis in similar systems suggests a significant role. Palladium, in various forms including nanoparticles, is a cornerstone in cross-coupling reactions. For aryl halides like this compound, PdNPs are known to facilitate reactions such as Suzuki, Heck, and Sonogashira couplings. The nanoparticles serve as a reservoir of catalytically active palladium(0) species, which are crucial for the oxidative addition step, the initial phase of most cross-coupling catalytic cycles. The large surface-area-to-volume ratio of nanoparticles enhances their catalytic efficiency.

C(sp2)-C(sp3) Cross-Coupling Methodologies

This compound is a suitable substrate for C(sp2)-C(sp3) cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds between an aromatic carbon (sp2-hybridized) and an alkyl carbon (sp3-hybridized). A notable example is the palladium-catalyzed cross-coupling of 2-iodobenzamides with α-carbonyl sulfoxonium ylides. This methodology allows for the efficient synthesis of 2-acylmethylbenzamides. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The iodine atom on the benzamide serves as the leaving group in the oxidative addition step of the palladium catalytic cycle, initiating the coupling process.

Radical Reactions

The reactivity of this compound extends to the realm of radical chemistry, where the carbon-iodine bond is susceptible to homolytic cleavage.

Tri-n-butyltin Hydride Mediated Transformations

Tri-n-butyltin hydride is a common reagent used to initiate radical reactions involving aryl halides. In the case of this compound, this reagent can mediate the reduction of the carbon-iodine bond to a carbon-hydrogen bond via a radical chain mechanism. The process is initiated by the generation of a tri-n-butyltin radical, which then abstracts the iodine atom from the benzamide to form an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from another molecule of tri-n-butyltin hydride, propagating the radical chain.

Investigation of Unexpected Carbon-Tin Bond Formation

In some instances, radical reactions of aryl halides with tri-n-butyltin hydride can lead to unexpected side products. One such possibility is the formation of a direct carbon-tin bond, resulting in an organotin compound. This can occur if the intermediate aryl radical combines with a tri-n-butyltin radical instead of abstracting a hydrogen atom. The likelihood of this pathway depends on the reaction conditions, including the concentrations of the radical species.

Intramolecular Cyclization Pathways (e.g., 11-endo cyclization to Benzomacrolactams)

Aryl radicals generated from N-substituted 2-iodobenzamides containing a suitably positioned unsaturated moiety in the N-alkyl chain can undergo intramolecular cyclization. For instance, if the N-substituent contains a long chain with a double or triple bond, the aryl radical can add to this unsaturated system. An example of this is the 11-endo cyclization to form benzomacrolactams. This type of cyclization involves the formation of a large ring structure, which can be challenging to achieve via other synthetic methods. The regioselectivity of the cyclization (i.e., endo vs. exo) is governed by Baldwin's rules and the specific geometry of the radical intermediate.

Reactivity as Precursors to Hypervalent Iodine Reagents

This compound serves as a valuable precursor for the synthesis of hypervalent iodine reagents, which are widely used in organic synthesis due to their unique reactivity. These reagents, particularly those with a cyclic structure, offer stability and specific reactivity profiles.

A straightforward and efficient method for synthesizing benziodazolones involves the oxidation of readily available 2-iodobenzamides. mdpi.commdpi.com The reaction of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like acetonitrile (B52724) at room temperature yields the corresponding benziodazolone derivative. mdpi.comnih.gov

The general procedure involves adding the N-substituted-2-iodobenzamide to a stirred mixture of m-CPBA in acetonitrile at 0 °C, followed by stirring at room temperature for several hours. mdpi.com This process facilitates the oxidation of the iodine atom from the +1 to the +3 oxidation state, leading to the formation of the heterocyclic benziodazolone ring system. These resulting 3-chlorobenzoyloxy-substituted benziodazolone derivatives are precursors to active reagents for various chemical transformations. nih.gov For instance, this compound can be converted into 2-ethyl-3-oxo-2,3-dihydro-1H-1λ³-benzo[d] mdpi.comnii.ac.jpiodazol-1-yl 3-chlorobenzoate.

Table 1: Synthesis of N-Alkyl-2-iodobenzamides

Substituent (R) Product Yield (%) Melting Point (°C)
Isopropyl 2-Iodo-N-isopropylbenzamide 97% 136.4–137.7 mdpi.com
Ethyl This compound 94% 114.3–115.5 mdpi.comnsf.gov
tert-Butyl N-(tert-Butyl)-2-iodobenzamide 94% 122.2–124.1 mdpi.com

This table presents data for the synthesis of various N-substituted 2-iodobenzamides, which are precursors to benziodazolones.

Benziodazolones, once formed, can participate in ligand exchange reactions. This process is fundamental to their application as coupling assistant reagents. nih.gov In these reactions, the ligand attached to the hypervalent iodine center (e.g., a 3-chlorobenzoyloxy group from the m-CPBA oxidation) can be exchanged with other nucleophiles. For example, benziodoxolones, a related class of hypervalent iodine compounds, can be synthesized via a ligand exchange procedure from acetoxybenziodoxolone and a carboxylic acid. mdpi.comnsf.gov

While specific studies detailing ligand exchange on benziodazolones derived directly from this compound are not extensively documented, the principle remains a core aspect of the reactivity of this class of compounds. nih.gov The exchangeability of ligands is a key feature that allows these reagents to act as atom-transfer agents for functionalities like azidation and alkynylation. nih.gov The general mechanism for ligand exchange on hypervalent iodine compounds often proceeds through an associative (Sₙ2-like) pathway, where a new ligand attacks the iodine center, leading to the displacement of the existing ligand. nih.gov

Conversion to Benziodazolones with Oxidizing Agents (e.g., m-CPBA)

Other Significant Transformations

Beyond its role as a precursor to hypervalent iodine reagents, this compound can undergo other important chemical transformations.

Amides can be converted to their corresponding thioamides through a thionation reaction, most commonly employing Lawesson's reagent (LR). organic-chemistry.orgnih.gov This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. nih.gov The reaction is generally efficient for amides and is a cornerstone of sulfur chemistry. organic-chemistry.org

The mechanism of thionation with Lawesson's reagent involves the dissociation of the central four-membered phosphorus-sulfur ring of LR into a reactive dithiophosphine ylide intermediate. nih.govwikipedia.org This ylide reacts with the carbonyl group of the amide (this compound) to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable P=O bond-containing byproduct. organic-chemistry.org While reactions with esters can be sluggish, the thionation of amides typically proceeds readily. organic-chemistry.orgnih.gov Applying this general reactivity, this compound would be expected to react with Lawesson's reagent to produce N-ethyl-2-iodobenzothioamide.

Table 2: General Thionation Reaction

Starting Material Reagent Product
Amide (R-C(O)NR'R'') Lawesson's Reagent Thioamide (R-C(S)NR'R'')

This table illustrates the general transformation of an amide to a thioamide using Lawesson's reagent and its specific application to this compound.

2-Iodobenzamides, including N-substituted variants, can act as catalysts in various oxidation reactions, notably in the oxidative cleavage of certain substrates. nii.ac.jpresearchgate.net For example, N-isopropyl-2-iodobenzamide, a close analog of this compound, has been shown to be an effective catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using Oxone as the terminal oxidant. nii.ac.jp Similarly, 2-iodobenzamide catalysts can facilitate the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. researchgate.net These reactions highlight the ability of the 2-iodobenzamide scaffold to participate in catalytic cycles involving hypervalent iodine species.

The catalytic activity of 2-iodobenzamides in oxidative cleavage reactions is proposed to proceed through a mechanism involving hypervalent iodine intermediates. nii.ac.jp The catalytic cycle is initiated by the oxidation of the monovalent iodine of the 2-iodobenzamide catalyst (a precatalyst) by an oxidant like Oxone. nii.ac.jpresearchgate.net This generates a trivalent iodine(III) species, which can be further oxidized to a highly reactive pentavalent iodine(V) species. nii.ac.jp

In the oxidative cleavage of pyrrolidine-2-methanols to γ-lactams, the proposed mechanism suggests that the pentavalent iodine intermediate is the key oxidizing agent. nii.ac.jp This iodine(V) species oxidizes the alcohol substrate to an aldehyde intermediate. nii.ac.jp The trivalent iodine species formed after this step is then re-oxidized back to the pentavalent state by the terminal oxidant (e.g., Oxone), thus completing the catalytic cycle. nii.ac.jp This mechanism underscores the role of N-substituted-2-iodobenzamides as precursors to in situ generated hypervalent iodine(V) catalysts that drive challenging oxidative transformations.

Catalytic Roles in Oxidative Cleavage Reactions

Detailed Mechanistic Investigations

The reactivity of this compound is intrinsically linked to the presence of the iodine atom at the ortho position to the amide group. This substitution pattern allows for a diverse range of mechanistic pathways, including the formation of hypervalent iodine species, participation in organometallic catalytic cycles, and engagement in non-covalent interactions that influence reaction outcomes. Detailed investigations through experimental and computational methods have begun to shed light on the complex intermediates, transition states, and interactions that govern its chemical behavior.

Understanding a reaction mechanism requires the characterization of its transient species, namely intermediates and the high-energy transition states that connect them. masterorganicchemistry.comutexas.edu While the direct isolation of these species for reactions involving this compound is often challenging, mechanistic studies on the broader class of N-substituted 2-iodobenzamides have proposed several key intermediates.

These investigations point to the formation of distinct types of intermediates depending on the reaction conditions:

Hypervalent Iodine Species: In oxidation reactions where 2-iodobenzamides act as catalysts, the mechanism is believed to proceed through the in-situ generation of hypervalent iodine species. researchgate.net The trivalent iodine(I) of the benzamide is first oxidized to a reactive iodine(III) or iodine(V) species, such as an iodoxybenzamide, which then oxidizes the substrate before being reduced back to its initial state to complete the catalytic cycle. beilstein-journals.orgbeilstein-journals.org

Organometallic Intermediates: In transition metal-catalyzed reactions, N-substituted 2-iodobenzamides serve as crucial precursors. For instance, in palladium-catalyzed carbonylative cyclizations, a proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the benzamide. rsc.org This step forms a key organopalladium(II) intermediate, which can then undergo further steps like migratory insertion of carbon monoxide and reductive elimination to form the final product. rsc.org Similarly, nickel-catalyzed reactions may proceed via transient Ni(I) and Ni(III) intermediates. nih.gov

Radical Intermediates: Under photoredox conditions, 2-iodobenzamides can facilitate the generation of radical species. Mechanistic studies suggest that photo-induced single-electron transfer can lead to the formation of α-amino radicals as critical intermediates, which then engage in subsequent bond-forming events. nih.gov

The table below summarizes key proposed intermediates in reactions involving N-substituted 2-iodobenzamides.

Reaction TypeProposed Intermediate(s)Role of Intermediate
Catalytic Alcohol OxidationHypervalent Iodine (I(III), I(V)) SpeciesActive oxidant in the catalytic cycle. beilstein-journals.orgbeilstein-journals.org
Palladium-Catalyzed CarbonylationOrganopalladium(II) ComplexFormed after oxidative addition of Pd(0) to the C-I bond. rsc.org
Photoinduced C-H Alkenylationα-Amino RadicalKey reactive species generated after 1,5-hydrogen atom transfer. nih.gov
Nickel-Catalyzed Cross-CouplingOrganonickel (Ni(I), Ni(III)) SpeciesTransient species within the dual photocatalytic cycle. nih.gov

This table presents generalized intermediates proposed for the N-substituted 2-iodobenzamide class of compounds.

Beyond covalent bond-making and breaking, non-covalent interactions involving the iodine atom of this compound play a significant role in its reactivity. Specifically, the formation of charge-transfer complexes and the participation in halogen bonding have been identified as crucial mechanistic features.

A charge-transfer (CT) complex , or electron donor-acceptor complex, is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. wikipedia.orglibretexts.org Recent research has implicated a photoactive electron donor-acceptor complex, formed between 2-iodobenzamide and a tetraalkoxyborate anion, as the key species in enabling the α-C(sp³)-H alkenylation of amines. nih.gov In this complex, the benzamide acts as the electron acceptor, and upon photo-irradiation, a single electron transfer is initiated to generate the necessary reactive intermediates. nih.gov

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). acs.org The iodine atom in this compound, being a large, polarizable halogen, is an effective XB donor. This interaction is pivotal in various contexts:

Catalyst Stabilization and Activation: Intramolecular halogen bonding between the ortho-iodine and the amide's carbonyl oxygen can stabilize hypervalent iodine species formed during catalytic oxidation reactions. researchgate.net In other cases, halogen bonding is exploited to activate substrates by coordinating to a Lewis basic site, thereby lowering the energy barrier for a subsequent reaction. researchgate.netrsc.org

Crystal Engineering: In the solid state, halogen bonding significantly influences molecular packing. Studies on structurally similar halogenated benzamides show that iodine atoms participate in XB interactions that stabilize the crystal lattice. vulcanchem.com

The table below outlines the characteristics of these non-covalent interactions involving 2-iodobenzamides.

Interaction TypeDescriptionMechanistic Role
Charge-Transfer (CT) Complex Formation of an electron donor-acceptor complex with another molecule. nih.govwikipedia.orgEnables photoinduced electron transfer upon irradiation to generate radical intermediates. nih.gov
Halogen Bonding (XB) Directional interaction between the electrophilic iodine atom and a Lewis base. acs.orgSubstrate activation, stabilization of intermediates, and control of solid-state architecture. researchgate.netresearchgate.netvulcanchem.com

The validation of a proposed reaction mechanism relies heavily on meticulously designed control experiments. These experiments aim to demonstrate the necessity of each component (catalyst, light, oxidant, etc.) and to rule out alternative pathways. For reactions involving this compound and its analogues, several such experiments have been crucial in substantiating the proposed mechanisms.

For example, in photocatalyzed reactions, control experiments are fundamental. Running the reaction in the absence of the photocatalyst or in complete darkness and observing no product formation confirms that both light and the catalyst are essential for the transformation. mdpi.com This validates a photo-induced pathway over a purely thermal one.

In metal-catalyzed processes, omitting the catalyst or the oxidant from the reaction mixture serves to prove their indispensable roles. bohrium.com If the reaction does not proceed under these conditions, it confirms their involvement in the catalytic cycle. For instance, in a copper-catalyzed oxidative cyclization, control experiments without the copper salt or the oxidant resulted in no desired product, confirming their necessity. bohrium.com Similarly, control experiments for reactions involving N-methyl-2-iodobenzamide have been used to verify the role of specific reagents. rsc.org These foundational experiments are critical for building a robust mechanistic picture. rsc.org

The following table details common control experiments performed to validate reaction pathways for N-substituted 2-iodobenzamides.

Reaction TypeControl ConditionExpected/Observed ResultMechanistic Insight
PhotocatalysisReaction run in the dark.No product formation.The reaction is light-dependent (photochemical). mdpi.com
PhotocatalysisReaction run without photocatalyst.No product formation.The photocatalyst is essential for the reaction. nih.govmdpi.com
Metal-Catalyzed CouplingReaction run without the metal catalyst (e.g., Cu, Pd).No product formation.The metal catalyst is necessary for the transformation. bohrium.com
Oxidative CouplingReaction run without the oxidant.No product formation.An oxidant is required, likely to regenerate the catalyst or form a key intermediate. bohrium.com

Structural Elucidation and Conformational Analysis of N Ethyl 2 Iodobenzamide and Its Derivatives

X-ray Crystallography Studies

X-ray diffraction analysis of single crystals offers a definitive method for determining the three-dimensional arrangement of atoms within a molecule and the organization of these molecules in a crystal lattice.

The conformation of N-substituted benzamides is largely defined by the orientation of the amide group relative to the phenyl ring and the disposition of the substituents on the nitrogen atom.

In derivatives like N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-iodobenzamide, a cis conformation is observed between the carbonyl (or thiono) group and the benzoyl moiety across the C-N bond. nih.govfairusgroup.com This arrangement is often stabilized by intramolecular hydrogen bonds. For instance, in N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide, the molecule maintains a cis conformation between the carbonyl and thiono groups. nih.govfairusgroup.com However, the planarity can be distorted, as seen in the 15.03(3)° twist between the methylbenzoyl group and the N2CS thiourea (B124793) moiety. nih.govfairusgroup.com

The orientation of the amide plane relative to the aromatic ring is a key conformational feature. In 2-iodobenzamide (B1293540), the aromatic ring is inclined to the amide plane by 44.37(1)°. iucr.org In more complex systems, such as N-(aryl) amides, the dihedral angles between the central amide fragment and the flanking benzene (B151609) rings are crucial. For example, in 3-chloro-N-(2-nitrophenyl)benzamide, these angles are 15.2(2)° and 8.2(2)°. iucr.org

The substitution on the nitrogen atom significantly influences the conformation. In peptoids, which are N-substituted glycine (B1666218) oligomers, the side chain extends from the imino-nitrogen rather than the α-carbon, leading to an achiral and flexible backbone. mdpi.com This flexibility allows for various conformations that are influenced by steric and electronic interactions. mdpi.com

Table 1: Selected Torsion and Dihedral Angles in N-substituted Benzamide (B126) Derivatives
CompoundTorsion/Dihedral AngleValue (°)Reference
N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamideTwist between methylbenzoyl group and N2CS thiourea moiety15.03(3) nih.govfairusgroup.com
2-IodobenzamideInclination of aromatic ring to amide plane44.37(1) iucr.org
3-Chloro-N-(2-nitrophenyl)benzamideDihedral angle between amide plane and chloro-substituted ring15.2(2) iucr.org
3-Chloro-N-(2-nitrophenyl)benzamideDihedral angle between amide plane and nitro-substituted ring8.2(2) iucr.org

Hydrogen bonds are fundamental in directing the self-assembly of benzamide derivatives in the solid state. These interactions can be both intramolecular, stabilizing the molecular conformation, and intermolecular, leading to the formation of extended supramolecular structures.

The classic N-H···O hydrogen bond is a predominant motif in the crystal packing of benzamides. iucr.orgnih.gov In 2-iodobenzamide, N-H···O hydrogen bonds lead to the formation of both dimers and tetramers. iucr.orgresearchgate.netiucr.org Similarly, in N-phenylbenzamide derivatives, N-H···O interactions often generate chains of molecules. iucr.orgresearchgate.net

Weak C-H···O interactions are also frequently observed and contribute to the stability of the crystal structure. researchgate.netmdpi.com In some cases, these interactions can be the primary force directing crystal packing, leading to the formation of chains. iucr.org

In derivatives containing hydroxyl groups, O-H···O interactions are common. For example, in N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide, molecules are linked by O-H···O interactions into one-dimensional chains. nih.govfairusgroup.comiucr.org This compound also features an intramolecular N-H···O hydrogen bond. nih.govfairusgroup.comiucr.org

When a thiono group is present, as in thiourea derivatives, N-H···S and C-H···S interactions become possible. In the crystal structure of N(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodobenzamide, intermolecular N-H···S and C-H···S contacts contribute to the supramolecular assembly. researchgate.netresearchgate.net

Table 2: Hydrogen Bond Geometries in N-substituted Benzamide Derivatives
CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamideN1-H1A···O2 (intramolecular)0.861.982.750(2)149 nih.gov
N-[ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamideO2-H2A···O10.81(2)1.91(2)2.716(2)171(2) nih.gov
2-Iodo-N-phenylbenzamideN1-H1···O10.882.152.942(2)150 researchgate.net

The presence of an iodine atom in the ortho position of the benzamide scaffold introduces the possibility of halogen bonding, a directional non-covalent interaction involving a halogen atom as an electrophilic species.

In the crystal structure of 2-iodobenzamide, C-I···π(ring) halogen bonds are observed, which, in conjunction with hydrogen bonds, form sheets of molecules. iucr.orgresearchgate.netiucr.org Similar C-I···π(ring) contacts are found in 2-iodo-N-phenylbenzamide, where they contribute to the formation of molecular sheets. iucr.orgresearchgate.netiucr.org The iodine atom can also participate in I···O halogen bonds, which have been noted in derivatives like 2-Iodo-N-(2-isobutyramidoethyl)benzamide.

Table 3: Halogen Bond Geometries in 2-Iodobenzamide Derivatives
CompoundInteractionDistance (Å)Angle (°)Reference
2-IodobenzamideC3-I1···Cg13.99(1)148(1) researchgate.net
2-Iodo-N-phenylbenzamideC3-I1···Cg23.83(1)156(1) researchgate.net

The interplay of the various non-covalent interactions discussed above leads to the formation of diverse and complex supramolecular architectures.

As previously mentioned, N-H···O hydrogen bonds in 2-iodobenzamide are responsible for the generation of both dimers and tetramers. iucr.orgresearchgate.netiucr.org These discrete assemblies then further organize into larger structures. In N-phenylbenzamide derivatives, the formation of one-dimensional chains via N-H···O hydrogen bonds is a common structural motif. iucr.orgresearchgate.net These chains can then be linked by other interactions, such as C-H···π or halogen bonds, to form two-dimensional sheets or three-dimensional networks. iucr.orgresearchgate.netresearchgate.net The crystal packing in many benzamides is primarily stabilized by chains formed through N-H···O and C-H···O hydrogen bonds. nih.gov

Characterization of Supramolecular Architectures and Crystal Packing

Analysis of Torsion Angles and Molecular Twists

Torsion angles, which describe the rotation around a chemical bond, are fundamental to defining the three-dimensional shape of a molecule. In N-ethyl-2-iodobenzamide, critical torsion angles include the C(aryl)-C(carbonyl)-N-C(ethyl) sequence, which dictates the orientation of the ethyl group relative to the aromatic ring. The planarity of the amide group and the twist of the benzoyl group are key conformational features.

While specific crystallographic data for this compound is not detailed in the provided research, analysis of analogous structures, such as N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide, provides valuable comparative insights. In this related compound, the molecule adopts a cis conformation between the carbonyl and thiono groups, but the methylbenzoyl group and the thiourea moiety are twisted relative to each other by a dihedral angle of 15.03(3)°. fairusgroup.comnih.gov The torsion angles O1—C8—N1—C9 and S1—C9—N1—C8 were reported as 7.1(3)° and 47.1(2)°, respectively, indicating a significant twist from a planar conformation. fairusgroup.comnih.gov Such twists are common in substituted benzamides and are influenced by steric hindrance and intramolecular interactions. For instance, in other complex benzamide derivatives, the terminal and central amide groups can be twisted relative to the attached benzene ring, with O–C–C–C torsion angles reported at 22.7(3)° and 5.4(3)°. researchgate.netresearchgate.net

Table 1: Torsion Angles in an Analogous Benzoylthiourea Compound This table presents data for N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide, an analog of this compound, to illustrate typical torsion angle values.

Torsion AngleValue (°)
O1—C8—N1—C97.1(3)
S1—C9—N1—C847.1(2)
Dihedral Angle
Benzoyl Plane vs. Thiourea Plane15.03(3)
Data sourced from studies on N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. fairusgroup.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is an indispensable tool for determining the structure and observing the dynamic behavior of molecules in solution. unimelb.edu.au

Multi-dimensional NMR Techniques (1D, 2D, 3D, Homo- and Heteronuclear)

Multi-dimensional NMR experiments resolve complex spectra by spreading signals across two or more frequency dimensions, revealing connectivity between nuclei. usask.cabitesizebio.com

1D NMR : Standard ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For this compound, the ¹H spectrum would show distinct signals for the ethyl protons (a triplet and a quartet) and the aromatic protons. rsc.org

2D Homonuclear (COSY) : Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds (typically 2-3 bonds). libretexts.orgoxinst.com For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the benzamide ring.

2D Heteronuclear (HSQC/HMQC, HMBC) : Heteronuclear correlation experiments map connections between different types of nuclei, most commonly ¹H and ¹³C. usask.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the N-H proton to the carbonyl carbon and the ethyl -CH₂- carbon.

Table 2: Expected 2D NMR Correlations for this compound

TechniqueCorrelated Nuclei (¹H → ¹³C)Purpose
HSQC Ethyl -CH₃ → Ethyl CDirect C-H attachment
Ethyl -CH₂- → Ethyl CDirect C-H attachment
Aromatic C-H → Aromatic CDirect C-H attachment
HMBC Ethyl -CH₃ → Ethyl -CH₂- Carbon2-bond correlation
N-H → Carbonyl Carbon2-bond correlation
N-H → Ethyl -CH₂- Carbon2-bond correlation
Ethyl -CH₂- → Carbonyl Carbon3-bond correlation

Variable-Temperature NMR for Conformational Dynamics

Variable-Temperature (VT) NMR is a powerful technique used to study dynamic molecular processes, such as the interconversion between different conformations (e.g., rotamers). ox.ac.uknumberanalytics.com By recording spectra at different temperatures, it is possible to "freeze out" fast exchange processes on the NMR timescale, allowing for the observation and quantification of individual conformers. ox.ac.ukoxinst.com

In this compound, rotation around the C(carbonyl)-N bond is restricted due to the partial double-bond character of the amide linkage. This gives rise to different rotamers. At room temperature, this rotation may be fast, showing averaged signals in the NMR spectrum. oxinst.com However, upon cooling, the rate of interconversion slows down. numberanalytics.com If the temperature is lowered sufficiently, the individual rotamers can be observed as separate sets of signals. ox.ac.uk The relative populations of these rotamers can then be quantified by integrating their respective peaks in the spectrum. This phenomenon has been noted in studies of related amide-containing molecules. oxinst.comunit.no

VT-NMR is also used to determine the energy barrier for restricted rotation. numberanalytics.com As the temperature of a sample containing distinct rotamers is increased, the rate of interconversion increases. This causes the corresponding NMR signals to broaden, move closer together, and eventually merge into a single, sharp, averaged signal at a point known as the coalescence temperature. oxinst.com By analyzing the line shape of the signals at various temperatures, particularly around the coalescence point, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the bond's rotational restriction.

Detection and Quantification of Rotamer Populations

Application of NOE Data for Solution-Phase Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically <5 Å), regardless of their through-bond connectivity. NOE data, usually obtained via a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, is invaluable for determining the conformation of a molecule in solution. nih.gov

Spectroscopic Characterization (1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound and its derivatives. scielo.brscielo.brmdpi.com

¹H NMR Spectroscopy: Proton NMR provides critical information about the electronic environment of hydrogen atoms within the molecule. For this compound, the aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.05-7.85 ppm). mdpi.com The ethyl group protons present as a triplet (CH₃) around 1.27 ppm and a multiplet (CH₂) between 3.40 and 3.62 ppm. mdpi.com The amide proton (NH) is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. mdpi.com In related derivatives, such as N-(2-diethylaminoethyl)-4-iodobenzamide, the aromatic protons are observed at approximately 7.48 and 7.82 ppm, with the ethyl and methylene (B1212753) protons appearing at distinct chemical shifts.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the amide group in this compound derivatives is typically found in the range of 164-170 ppm. vulcanchem.commdpi.com The iodinated aromatic carbon appears at a characteristic upfield shift of around 95 ppm due to the heavy atom effect of iodine. vulcanchem.com The other aromatic carbons resonate between 125 and 150 ppm. libretexts.org The carbons of the N-ethyl group are observed at approximately 15 ppm (CH₃) and 35 ppm (CH₂). libretexts.org For more complex derivatives, such as those synthesized from D-galactose, detailed analysis using DEPT, COSY, and HMQC experiments is necessary for unequivocal structural assignment. scielo.br

³¹P NMR Spectroscopy: While not directly applicable to this compound itself, ³¹P NMR is invaluable for characterizing derivatives that incorporate phosphorus-containing moieties. For instance, in the study of palladium complexes with bidentate [N,P] ligands based on pyrrole, which are used in the synthesis of benzolactams from 2-iodobenzamides, ³¹P NMR is essential for confirming the coordination of the phosphorus atom to the metal center. rsc.org

Table 1: Representative ¹H NMR Data for this compound and a Derivative

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compoundAromatic H7.85d8.0 mdpi.com
Aromatic H7.33-7.41m mdpi.com
Aromatic H7.05-7.11m mdpi.com
NH5.78brs mdpi.com
CH₂3.40-3.62m mdpi.com
CH₃1.27t7.3 mdpi.com
N-(2-diethylaminoethyl)-4-iodobenzamideNH8.45t5.6
ArH7.82d8.4
ArH7.48d8.4
CH₂NH3.42q6.0
CH₂N2.78t6.0

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CompoundCarbonChemical Shift (ppm)Reference
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamideC=O~170 vulcanchem.com
C-I~95 vulcanchem.com
2-Phenoxybenzamide DerivativeC=O164.61 mdpi.com
Aromatic C118.53-157.24 mdpi.com
Aliphatic C24.89-48.28 mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are powerful tools for identifying functional groups and probing the conformational landscape of this compound and its derivatives. acs.orgacs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. acs.orgacs.orgresearchgate.net Key vibrational modes for this compound include:

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a strong band in the region of 3100-3500 cm⁻¹. In solid-state spectra of related benzamides, these bands can be observed around 3177 and 3362 cm⁻¹. researchgate.net The position and shape of this band are sensitive to hydrogen bonding interactions.

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is a very strong and characteristic absorption found between 1630 and 1680 cm⁻¹. For 2-iodobenzamide, this peak is observed at 1644 cm⁻¹. researchgate.net In derivatives like N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide, it is found at approximately 1670 cm⁻¹. vulcanchem.com

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

N-H Bending: The amide II band, which involves N-H bending and C-N stretching, occurs around 1550-1600 cm⁻¹. vulcanchem.comresearchgate.net

The presence of the iodine substituent can influence the vibrational frequencies of the aromatic ring. Furthermore, intermolecular interactions, such as N-H···O hydrogen bonds, which are common in the crystal structures of benzamides, significantly affect the N-H and C=O stretching frequencies. researchgate.net

Table 3: Key IR Absorption Bands for 2-Iodobenzamide and Related Compounds

CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)Reference
2-IodobenzamideN-HStretching3362, 3177 researchgate.net
C=OStretching (Amide I)1644 researchgate.net
N-HBending (Amide II)1597 researchgate.net
Aromatic C=CStretching1581–1470 researchgate.net
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamideC=OStretching (Amide I)~1670 vulcanchem.com
N-HBending~1550 vulcanchem.com
2-Iodo-N-(2-isobutyramidoethyl)benzamideC=OStretching (Amide I)~1682

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, HRMS can confirm the molecular formula of a derivative like 2-Iodo-N-(2-isobutyramidoethyl)benzamide by matching the experimentally measured mass of the protonated molecule ([M+H]⁺) to the calculated exact mass. It is also instrumental in identifying synthetic byproducts, such as deiodinated analogs.

Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) Mass Spectrometry

Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic molecules.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar, and thermally labile molecules. scielo.br It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. researchgate.netnih.gov This makes it ideal for determining the molecular weight of this compound derivatives. scielo.br

Direct Analysis in Real Time (DART): DART-MS allows for the direct analysis of samples in their native state with little to no sample preparation. researchgate.netnih.gov It is a rapid screening tool and, like ESI, typically produces even-electron ions such as protonated molecules ([M+H]⁺). jeolusa.com DART has been used to characterize a variety of organic compounds, including those containing nitrogen and phosphorus. rsc.org While DART can sometimes induce more fragmentation than ESI, this can provide additional structural information. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide valuable insights into the structural and electronic properties of this compound and its derivatives, complementing experimental data. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.govresearchgate.net By calculating the optimized geometry, researchers can analyze conformational preferences, such as the orientation of the N-ethyl group relative to the benzamide plane. Theoretical calculations of IR and Raman spectra can aid in the assignment of experimental vibrational bands. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparing these calculated shifts with experimental values can help to confirm structural assignments. researchgate.net Computational studies on related halogenated benzamides have shown that substituents significantly influence molecular packing and intermolecular interactions, such as halogen bonding and C–H···O interactions, which stabilize crystal lattices. vulcanchem.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular structures and properties of organic compounds. orientjchem.org DFT methods, particularly using hybrid functionals like B3LYP, are employed to perform full geometry optimization and calculate various electronic parameters. ekb.eg These calculations provide a static, gas-phase picture of the molecule's preferred geometry and intrinsic electronic character.

DFT calculations are instrumental in predicting the electronic structure and chemical reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. ekb.eg

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). orientjchem.org For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen, highlighting these sites' roles in hydrogen bonding. The iodine atom, capable of forming halogen bonds, represents a region of positive electrostatic potential known as a σ-hole, making it an electrophilic site. acs.orgresearchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can also be computed to quantify the molecule's reactivity. ekb.eg These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations This table presents hypothetical data based on typical values for analogous molecules to illustrate the outputs of DFT calculations.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.3 eVDifference between HOMO and LUMO energies; indicates chemical reactivity and stability. ekb.eg
Dipole Moment (µ) 3.8 DMeasures the molecule's overall polarity. ekb.eg
Electronegativity (χ) 3.85 eVA measure of the molecule's ability to attract electrons. ekb.eg
Chemical Hardness (η) 2.65 eVResistance to change in electron distribution. ekb.eg

While a molecule may have an optimized low-energy structure, it can exist in various conformations due to the rotation around single bonds. DFT calculations can be used to map the conformational energy landscape, which provides a comprehensive view of the molecule's flexibility and conformational preferences. nih.govnih.gov

For this compound, key conformational changes are dictated by rotation around two primary dihedral angles: the C-N bond of the amide group and the N-C bond of the ethyl group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other local minima (metastable conformers) and the energy barriers that separate them. The analysis of this landscape is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

While DFT provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the atomic movements of the molecule over time. nih.gov This technique is particularly valuable for understanding how the molecule behaves in a more biologically or chemically relevant environment, such as in a solvent.

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations excel at modeling these solvent effects by placing the molecule in a simulated box of explicit solvent molecules (e.g., water). The simulation tracks the interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces. researchgate.net

For this compound, MD simulations can reveal how the presence of a solvent shifts the conformational equilibrium compared to the gas-phase predictions from DFT. For example, a polar solvent might stabilize a more polar conformer that is not the lowest-energy structure in a vacuum. This dynamic modeling provides a more realistic picture of the molecule's structural preferences in solution.

A significant challenge in structural chemistry is reconciling the static structure observed in the solid state (via X-ray crystallography) with the dynamic ensemble of conformations present in solution (often studied by NMR). Crystal packing forces can lock a molecule into a single conformation that may not be the most populated one in solution.

MD simulations serve as a powerful bridge between these two states. By simulating the behavior of this compound in solution, researchers can generate a distribution of conformers and calculate the average structural parameters. This simulated solution-state ensemble can then be compared with the single conformation found in a crystal structure. researchgate.net This comparison helps to elucidate the degree of the molecule's conformational flexibility and provides a more complete understanding of its structural identity across different phases.

Advanced Applications of N Ethyl 2 Iodobenzamide in Organic Synthesis

Precursors for Complex Heterocyclic Architectures

The strategic placement of the iodo and N-ethylamido functionalities on the benzene (B151609) ring makes N-ethyl-2-iodobenzamide an ideal starting material for building intricate heterocyclic systems through regioselective bond formations.

Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. rhhz.netujpronline.com The synthesis of these scaffolds can be efficiently achieved using 2-iodobenzamide (B1293540) derivatives as key building blocks. Copper-catalyzed domino reactions provide a powerful strategy for constructing 2-aryl quinazolinones from 2-halobenzamides and arylmethanamines. rhhz.net This process involves a sequence of N-(α-substituted)benzylation, benzylic C-H amidation, and subsequent C-C or C-H bond cleavage. rhhz.net

Another approach involves the copper-catalyzed cascade reaction between substituted 2-halobenzamides and (aryl)methanamines. rhhz.net This reaction proceeds via an initial Ullmann-type coupling followed by an aerobic oxidative C-H amidation to yield the desired 2-substituted quinazolinones. rhhz.net Furthermore, N-substituted 2-iodobenzamides can react with enaminones through a copper-catalyzed domino sequence, which includes an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction, to furnish quinazolinones. rsc.org A notable aspect of this transformation is its stereochemical dependence: Z-enaminones react without the need for external ligands, whereas E-enaminones require ligand assistance. rsc.org

Starting MaterialsCatalyst/ReagentsProductKey Reaction Steps
2-Halobenzamide, ArylmethanamineCu(II) salt2-Aryl QuinazolinoneN-benzylation, C-H amidation, C-C/C-H cleavage rhhz.net
2-Halobenzamide, (Aryl)methanamineCuBr / air2-Substituted QuinazolinoneUllmann coupling, Aerobic oxidative C-H amidation rhhz.net
N-Substituted 2-Iodobenzamide, EnaminoneCopper catalystQuinazolinoneUllmann coupling, Michael addition, Retro-Mannich reaction rsc.org

Diaryl ethers are structural motifs present in numerous biologically active compounds and natural products. researchgate.netscielo.org.mx A new variant of the Ullmann condensation, which is traditionally used for diaryl ether synthesis, employs a copper(I) catalyst for the coupling of this compound with phenols. researchgate.netcmu.edu For instance, the reaction of this compound with m-cresol (B1676322) in the presence of a CuPF₆(MeCN)₄ complex and cesium carbonate (Cs₂CO₃) in refluxing toluene (B28343) affords the corresponding diaryl ether in high yield. cmu.edu This methodology is notable for its use of a more convenient copper source compared to the air-sensitive CuOTf complex and its success with ortho-halo secondary benzamides, which are often problematic substrates. cmu.edu The reaction demonstrates good scope, with various substituted phenols and halo-benzamides serving as effective coupling partners. cmu.edu

Aryl HalidePhenol (B47542)CatalystBaseSolventYield (%)
This compoundm-CresolCuPF₆(MeCN)₄Cs₂CO₃Toluene88 cmu.edu
N-Ethyl-2-bromobenzamidem-CresolCuPF₆(MeCN)₄Cs₂CO₃Toluene88 cmu.edu
N-Ethyl-2-chlorobenzamidem-CresolCuPF₆(MeCN)₄Cs₂CO₃Xylenes65 cmu.edu

Fluorinated organic molecules often exhibit unique biological properties, making the development of methods for their synthesis highly valuable. N-substituted 2-halobenzamides, including the iodo variant, serve as effective precursors for the synthesis of novel α,α-difluorohomophthalimides. researchgate.netresearchgate.net This transformation is achieved by reacting the 2-halobenzamide with the α,α-difluoro Reformatskii reagent, BrZnCF₂CO₂Et, in the presence of copper(I) bromide (CuBr) at room temperature. researchgate.netresearchgate.net The reaction mechanism involves a CuBr-mediated cross-coupling of the Reformatskii reagent with the aryl halide, which is followed by a spontaneous intramolecular cyclization of the resulting ethyl 2-benzamido-α,α-difluoroacetate intermediate to form the target imide. researchgate.netresearchgate.net This tandem cross-coupling-cyclization strategy provides a direct route to these difluorinated heterocyclic compounds. researchgate.net

SubstrateReagentCatalystProductReaction Type
N-Substituted 2-HalobenzamideBrZnCF₂CO₂EtCuBrα,α-DifluorohomophthalimideTandem Cross-Coupling/Cyclization researchgate.netresearchgate.net

Phenanthridinones and benzo[c]chromenes are heterocyclic cores found in various natural products and pharmacologically active molecules. nih.govrsc.orgrsc.org These structures can be synthesized efficiently via an intramolecular C-H bond functionalization reaction catalyzed by palladium nanoparticles (Pd-PVP NPs). nih.govrsc.org Starting from N-methyl-N-aryl-2-iodobenzamides, the intramolecular arylation proceeds to give phenanthridinones in high yields. nih.govrsc.org The reaction shows good tolerance for a variety of functional groups on the N-aryl ring, including methoxy (B1213986), methyl, tert-butyl, and chloro substituents. nih.gov The reactivity follows the expected trend for aryl halides, with the iodide substrate being more reactive than the corresponding bromide. nih.gov This palladium-catalyzed approach provides a direct and versatile route to these important fused heterocyclic systems. nih.govrsc.org

SubstrateCatalystBaseSolventProductYield (%)
N-Methyl-N-phenyl-2-iodobenzamidePd-PVP NPsK₂CO₃H₂O:DMAPhenanthridinone95 rsc.orgresearchgate.net
N-Methyl-N-(naphthyl)-2-iodobenzamidePd-PVP NPsK₂CO₃H₂O:DMANaphtho-fused Phenanthridinone77 nih.gov
N-Methyl-N-(2-chlorophenyl)-2-iodobenzamidePd-PVP NPsK₂CO₃H₂O:DMAChloro-substituted Phenanthridinone70 nih.gov

Benzomacrolactams are macrocyclic compounds containing a benzene ring fused to a large lactam ring. The synthesis of these challenging structures can be accomplished using aryl radical cyclization of precursors derived from 2-iodobenzamides. scielo.brresearchgate.net An 11-endo selective aryl radical cyclization of a 2-iodobenzamide derivative attached to a D-galactose scaffold has been reported to yield a benzomacrolactam. scielo.br The reaction, mediated by tri-n-butyltin hydride (Bu₃SnH) and initiated by AIBN, demonstrates that the conformational constraints imposed by the carbohydrate unit can influence the cyclization pathway. scielo.br Similarly, a 13-membered benzomacrolactam was synthesized from an ortho-iodobenzamide bearing a pentenyl side chain. researchgate.net These radical cyclization strategies offer a powerful tool for constructing large, constrained ring systems. scielo.br

PrecursorReagentCyclization ModeProduct
4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranosideBu₃SnH, AIBN11-endoBenzomacrolactam scielo.br
N-(3-allyloxypropyl)-2-iodobenzamideBu₃SnH, AIBN11-endoBenzomacrolactam scielo.br
Methyl 2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-4-O-(1-pentenyl)-α-D-glucopyranosideBu₃SnH, AIBN13-endo13-membered lactam researchgate.net

Assembly of Phenanthridinones and Benzo[c]chromenes

Development of Novel Reagents and Catalytic Systems

Beyond its role as a synthetic precursor, this compound and related structures are pivotal in the development of new reagents and catalytic systems for organic transformations. The presence of the iodine atom allows for its conversion into hypervalent iodine species, which are powerful oxidants.

Benziodazolones, the nitrogen analogs of the well-known benziodoxolones, can be readily prepared from 2-iodobenzamides by oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA). nsf.govmdpi.com These compounds, in which the reactivity can be tuned by modifying the substituent on the nitrogen atom, have been developed as novel coupling assistant reagents. mdpi.com In combination with triphenylphosphine (B44618) and pyridine, benziodazolones can facilitate the esterification of alcohols and the amidation of amines. nsf.gov

Furthermore, 2-iodobenzamides themselves can act as organocatalysts in oxidation reactions. researchgate.net In the presence of Oxone® as a co-oxidant, 2-iodobenzamide has been shown to be an efficient catalyst for the oxidation of alcohols to the corresponding carbonyl compounds at room temperature. researchgate.netnsf.gov The catalytic cycle involves the in-situ generation of a hypervalent iodine(V) species which performs the oxidation. nsf.gov Lactam-fused 2-iodobenzamides, such as 8-iodoisoquinolinone, have been developed as even more reactive catalysts for alcohol oxidation due to a conformationally rigid structure that promotes an efficient intramolecular I---O interaction. researchgate.net

Reagent/Catalyst SystemApplicationMechanism/Key Feature
Benziodazolones (from 2-Iodobenzamides)Coupling assistant reagents for esterification/amidationNitrogen analogs of benziodoxolones; tunable reactivity. nsf.govmdpi.com
2-Iodobenzamide / Oxone®Catalytic oxidation of alcoholsIn-situ generation of hypervalent iodine(V) oxidant. researchgate.netnsf.gov
8-Iodoisoquinolinone / Oxone®Enhanced catalytic oxidation of alcoholsConformationally rigid lactam structure increases reactivity. researchgate.net

Hypervalent Iodine Reagents for Functional Group Transformations (e.g., Esterification, Amidation)

This compound serves as a key precursor for the synthesis of cyclic hypervalent iodine(III) reagents, particularly benziodazolones. These reagents are effective for mediating important functional group transformations like esterification and amidation. The synthesis begins with the preparation of this compound itself, which can be achieved in high yield (94%) by reacting 2-iodobenzoyl chloride with ethylamine (B1201723) in the presence of triethylamine (B128534). nsf.gov

Once prepared, the this compound can be oxidized to form a hypervalent iodine compound. For instance, iodobenzamides can be treated with reagents like m-chloroperoxybenzoic acid (m-CPBA) to yield benziodazolone derivatives. nsf.gov These resulting cyclic hypervalent iodine reagents possess enhanced stability and solubility compared to many non-cyclic analogues.

In combination with triphenylphosphine (PPh₃) and pyridine, these benziodazolone reagents can smoothly react with alcohols and amines to produce the corresponding esters and amides. nsf.gov This process is an example of an oxidatively assisted coupling, where the hypervalent iodine species facilitates the formation of the new C-O or C-N bond. The reaction proceeds under mild conditions and is applicable to a range of substrates. This method avoids the often harsh conditions of traditional esterification or amidation reactions, such as the Steglich esterification which requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Table 1: Functional Group Transformations Using this compound-Derived Reagents Data derived from studies on related benziodazolone systems.

Reactant 1 Reactant 2 Product Type Reference
Carboxylic Acid Alcohol Ester nsf.gov
Carboxylic Acid Amine Amide nsf.gov
Alcohol PPh₃/Pyridine Ester nsf.gov
Amine PPh₃/Pyridine Amide nsf.gov

This compound as a Core Structure for Catalytic Oxidations

The 2-iodobenzamide framework, including the N-ethyl derivative, is a highly effective core structure for developing catalysts for oxidation reactions, particularly the oxidation of alcohols. researchgate.netrsc.org In these systems, the N-substituted-2-iodobenzamide acts as a pre-catalyst. In the presence of a stoichiometric co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), the iodine(I) center of the benzamide (B126) is oxidized in situ to a catalytically active hypervalent iodine(V) species. researchgate.netbeilstein-journals.org This high-valent iodine intermediate is the active oxidant that converts the alcohol to the corresponding carbonyl compound. google.com

This catalytic approach is environmentally benign and can often be performed at room temperature. researchgate.netgoogle.com Research has shown that substituents on the benzamide ring can significantly influence the catalyst's reactivity. For example, an electron-donating methoxy group at the 5-position of N-isopropyl-2-iodobenzamide was found to enhance catalytic activity, allowing for the efficient oxidation of various benzylic and aliphatic alcohols. beilstein-journals.org Primary alcohols are typically oxidized directly to carboxylic acids, while secondary alcohols yield ketones in moderate to excellent yields. rsc.org The conformationally rigid structure of related lactam-type 2-iodobenzamide catalysts has been shown to be even more reactive, which is attributed to a more efficient intramolecular I---O interaction that stabilizes the active iodine species. researchgate.net

Table 2: Catalytic Oxidation of Alcohols Using 2-Iodobenzamide Derivatives Results based on studies with N-isopropyl-2-iodobenzamide and related derivatives.

Substrate Catalyst System Product Yield Reference
Diphenylmethanol N-isopropyl-2-iodobenzamide / Oxone® Benzophenone 98% google.com
3-Phenylpropanol N-isopropyl-2-iodobenzamide / Oxone® 3-Phenylpropionic acid 90% google.com
Secondary Alcohols 2-Iodo-N-isopropyl-5-methoxybenzamide / Oxone® Ketones Good to Excellent rsc.org
Primary Alcohols 2-Iodo-N-isopropyl-5-methoxybenzamide / Oxone® Carboxylic Acids Moderate to Excellent rsc.org

Contribution to Supramolecular Chemistry

The structural features of this compound make it a valuable component in supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions.

This compound can serve as a scaffold for creating chiral templates. By introducing chirality into the molecule, for example by using a chiral amine to synthesize the amide or by modifying the backbone to be axially chiral, it is possible to create chiral hypervalent iodine reagents. beilstein-journals.org These chiral reagents can then be used to direct the formation of specific stereoisomers in chemical reactions, a key goal in asymmetric synthesis. beilstein-journals.orgcore.ac.uk While the primary focus has been on using these reagents for asymmetric oxidations, the underlying principle of using a chiral iodoarene to create an ordered, chiral supramolecular assembly with a substrate is a central concept. The defined geometry and interaction points of the this compound structure provide a predictable framework for designing such templates.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a growing field in sustainable synthesis. otago.ac.nzrsc.org this compound is a suitable candidate for mechanochemical synthesis due to its solid-state nature and its ability to form specific non-covalent interactions. Small-molecule templates can be generated and integrated into reaction cascades entirely under mechanochemical conditions, such as vortex grinding. nsf.gov A molecule like this compound, with its hydrogen-bonding capabilities, could be used as a template to assemble other molecules (e.g., alkenes) via hydrogen bonds, pre-organizing them for a subsequent solid-state reaction. nsf.govsemanticscholar.org This solvent-free approach aligns with the principles of green chemistry and can lead to the formation of unique supramolecular architectures. rsc.org

The amide group in this compound is both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the C=O group). This dual capacity allows it to participate in the formation of extensive hydrogen-bonded networks. mdpi.com In the solid state, these interactions dictate the crystal packing and can lead to the formation of well-defined supramolecular structures like linear sheets or helical conformations. mdpi.comnih.gov The formation of these ordered, hydrogen-bonded networks is critical for crystal engineering and the design of new materials with specific properties. researchgate.netfrontiersin.org The interplay of these hydrogen bonds with other potential non-covalent interactions, such as halogen bonding from the iodine atom, provides a powerful tool for constructing complex and functional solid-state architectures. nih.govmdpi.com

Application in Mechanochemical Supramolecular Synthesis

Scaffolds for Chemical Probe Development and Structure-Activity Relationship Studies

The this compound structure serves as an excellent scaffold for the development of chemical probes and for conducting structure-activity relationship (SAR) studies. In medicinal chemistry and chemical biology, a scaffold is a core molecular structure upon which various functional groups are built to explore and optimize interactions with a biological target.

By systematically modifying parts of the this compound molecule—such as altering the length or branching of the N-ethyl group, or introducing different substituents onto the phenyl ring—researchers can synthesize a library of related compounds. These derivatives can then be tested for a specific biological activity. The results help to establish a structure-activity relationship, which provides crucial insights into how specific molecular features contribute to the compound's function. nih.govjopir.in For example, related iodobenzamide derivatives have been used as reference compounds in screening models and for studying interactions with biological targets like nucleic acids and proteins. The iodine atom itself is a useful feature, as it can be replaced with radioisotopes (e.g., ¹²³I or ¹²⁵I), turning the molecule into a radiolabeled probe for diagnostic imaging applications.

Design of Analogues for Molecular Recognition Investigations

This compound serves as a crucial scaffold in the design of molecular probes for investigating recognition processes at various biological targets. Its structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties for specific molecular targets, including receptors, enzymes, and other biological macromolecules.

A significant area of investigation involves the development of radiolabeled benzamides for imaging and therapeutic applications, where the iodine atom can be replaced with a radioisotope. For instance, analogues of N-(2-diethylaminoethyl)-4-iodobenzamide have been extensively studied for melanoma imaging, targeting melanin. nih.govresearchgate.net Modifications to the benzamide core, including the introduction of different substituents on the phenyl ring and variations of the amide side chain, have been systematically explored to enhance tumor uptake and clearance from non-target tissues. nih.govnih.gov

In the field of neuroscience, iodinated benzamide derivatives have been designed as high-affinity ligands for dopamine (B1211576) D2 receptors. researchgate.netsnmjournals.org For example, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide (epidepride) was developed as a potent radioligand for studying the distribution of these receptors in the brain. researchgate.net The synthesis of such analogues from precursors like this compound allows for the fine-tuning of receptor affinity and selectivity.

Furthermore, the versatility of the benzamide structure is demonstrated in the design of inhibitors for other protein targets. Analogues have been synthesized to probe the binding pockets of YTH domain-containing proteins, which are involved in the recognition of N6-methyladenosine (m6A) modified RNAs. acs.orgnih.gov In one study, N-(2-(Diethylamino)ethyl)-2-iodobenzamide was synthesized as part of a library of ebselen (B1671040) analogues to investigate their interaction with YTHDF1. acs.orgnih.gov

The design of these analogues often involves a multi-step synthetic approach, starting from a substituted benzoic acid, such as 2-iodobenzoic acid, followed by amidation with a desired amine. The resulting N-substituted-2-iodobenzamide can then undergo further modifications.

Below are tables detailing research findings on analogues designed for specific molecular recognition studies.

Table 1: Benzamide Analogues for Dopamine D2 Receptor Recognition

Compound Name Structure Modification from this compound Core Target Key Finding Reference
Epidepride (B19907) (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain, 5-iodo, 2,3-dimethoxy substituents Dopamine D2 Receptor A potent radioligand for studying D2 receptor distribution in the brain. researchgate.net researchgate.net
IBF (Iodobenzofuran) N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain, 5-iodo, 2-methoxy substituents Dopamine D2 Receptor A potential agent for imaging CNS D-2 dopamine receptors. researchgate.net researchgate.net

Table 2: Benzamide Analogues for Melanin and Sigma Receptor Recognition in Melanoma

Compound Name Structure Modification from this compound Core Target Key Finding Reference
[¹²³I]BZA2 N-(2-diethylaminoethyl) side chain, 2-iodo substituent Melanin Useful for selecting patients with pigmented metastases for targeted therapies. researchgate.netmdpi.com researchgate.netmdpi.com
4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide N-(2-diethylaminoethyl) side chain, multiple ring substitutions Melanin Showed high melanoma uptake (16.6% ID/g at 6h). nih.gov nih.gov
4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide N-(2-diethylaminoethyl) side chain, multiple ring substitutions Melanin Exhibited high melanoma uptake (23.2% ID/g at 6h) and slow clearance, offering potential for imaging and therapy. nih.gov nih.gov

Table 3: Benzamide Analogues for Other Molecular Targets

Compound Name Structure Modification from this compound Core Target Key Finding Reference
N-(4-chlorophenethyl)-N-ethyl-2-iodobenzamide N-(4-chlorophenethyl)-N-ethyl amide Nematode mitochondrial complex II Designed as part of a series of potential anthelmintics. mdpi.com mdpi.com
N-(2-(Diethylamino)ethyl)-2-iodobenzamide N-(2-(Diethylamino)ethyl) side chain YTHDF1 Protein Synthesized as an analogue of ebselen to study binding to YTHDF proteins. acs.orgnih.gov acs.orgnih.gov

Future Directions and Research Perspectives

Exploration of New Catalytic Systems for Derivatization

The derivatization of N-ethyl-2-iodobenzamide is a cornerstone of its utility, allowing for the introduction of diverse functional groups and the construction of novel chemical entities. Future research is poised to explore innovative catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

Copper-catalyzed reactions have already demonstrated considerable promise in the derivatization of 2-iodobenzamides. For instance, copper(I)-catalyzed three-component reactions of 2-iodobenzamides, elemental sulfur, and various amines have been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com The reactivity in these systems is dependent on the halogen, with 2-iodobenzamide (B1293540) showing greater reactivity than its bromo or chloro counterparts. mdpi.com Future work could focus on developing more active and robust copper catalysts, potentially employing novel ligand designs to fine-tune reactivity and expand the range of compatible coupling partners.

Palladium-catalyzed cross-coupling reactions are another fertile ground for exploration. While established methods exist, the development of new palladium catalysts with improved turnover numbers and tolerance to a wider array of functional groups remains a significant goal. Research into palladium-catalyzed C-H functionalization processes, for example, could provide novel pathways for the direct and atom-economical derivatization of the benzamide (B126) core or the ethyl group. rsc.org

Furthermore, the exploration of catalysts based on other transition metals, such as nickel, cobalt, or iron, could unlock new reactivity patterns and provide more sustainable and cost-effective alternatives to precious metal catalysts. The development of photocatalytic and electrocatalytic methods for the derivatization of this compound also represents a promising frontier, offering mild reaction conditions and unique mechanistic pathways. researchgate.net

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. mlsu.ac.in Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic methodologies.

A key focus will be the replacement of hazardous reagents and solvents. Traditional syntheses of benzamides often involve the use of stoichiometric amounts of coupling agents and halogenated solvents. mdpi.comnsf.gov Future approaches could explore the use of catalytic methods that minimize waste generation. The use of safer and more sustainable solvents, such as water, supercritical fluids, or ionic liquids, is an active area of research. matanginicollege.ac.in For instance, performing reactions in aqueous biphasic systems or using recyclable solvents like polyethylene (B3416737) glycol could significantly reduce the environmental impact of this compound synthesis. matanginicollege.ac.in

Energy efficiency is another critical aspect of green chemistry. mlsu.ac.in The development of synthetic methods that proceed at ambient temperature and pressure would lead to substantial energy savings. Microwave-assisted organic synthesis, which can often accelerate reaction rates and improve yields, is a promising technique that could be more widely applied to the synthesis and derivatization of this compound. mdpi.com

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, will be a guiding principle. mlsu.ac.in Synthetic strategies that proceed via addition or rearrangement reactions, rather than substitution reactions that generate stoichiometric byproducts, will be favored.

Integration of Advanced Spectroscopic and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and designing new molecules. The integration of advanced spectroscopic and computational methodologies will be instrumental in advancing the chemistry of this compound.

Advanced Spectroscopic Techniques:

High-resolution nuclear magnetic resonance (NMR) spectroscopy will continue to be a vital tool for the structural elucidation of this compound and its derivatives. mdpi.comnsf.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HMBC, HSQC), can provide detailed information about connectivity and spatial relationships within complex molecules. In-situ NMR monitoring of reactions can offer valuable insights into reaction kinetics and mechanisms.

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for accurate mass determination and molecular formula confirmation. mdpi.comacs.org The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for the analysis of complex reaction mixtures and the identification of intermediates and byproducts.

X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. mdpi.com The crystal structures of this compound derivatives can reveal important information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence their physical properties and biological activity.

Computational Methodologies:

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. vulcanchem.com These calculations can help to rationalize experimental observations and predict the outcome of reactions. For example, computational docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. semanticscholar.org

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound and its derivatives in different environments. This information is crucial for understanding their behavior in solution and their interactions with biological membranes or receptor binding sites.

The integration of these advanced analytical and computational tools will enable a deeper understanding of the fundamental properties of this compound and facilitate the rational design of new synthetic strategies and functional molecules.

Expanding the Scope of this compound in Complex Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Future research will focus on expanding its applications in the construction of intricate and biologically active compounds.

One promising area is the synthesis of heterocyclic compounds. The iodo- and amide functionalities of this compound provide convenient handles for intramolecular cyclization reactions to form a variety of heterocyclic systems. For example, it can be a precursor for the synthesis of benziodazolones, which are useful hypervalent iodine reagents. mdpi.comnsf.gov Further exploration of cyclization strategies, potentially employing novel catalytic systems, could lead to the discovery of new classes of heterocyclic compounds with interesting properties.

The use of this compound in the synthesis of natural products and their analogues is another important research direction. Many natural products possess complex polycyclic skeletons, and the development of efficient strategies for their synthesis is a significant challenge. The strategic incorporation of the this compound moiety into a synthetic route could provide a key disconnection point for the construction of such complex targets.

Furthermore, the unique properties of the iodine atom in this compound, such as its ability to form halogen bonds and its utility in radiolabeling, can be exploited in the design of new functional molecules. nih.govresearchgate.net For instance, the development of radiolabeled derivatives of this compound could have applications in medical imaging and targeted radionuclide therapy. nih.govresearchgate.net

Below is an interactive data table summarizing the research findings discussed:

Research AreaKey Findings and Future DirectionsRelevant Compounds
New Catalytic Systems Copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones; exploration of palladium, nickel, cobalt, and iron catalysts; development of photocatalytic and electrocatalytic methods. mdpi.comrsc.orgresearchgate.netThis compound, Benzo[d]isothiazol-3(2H)-ones
Green Chemistry Approaches Use of safer solvents (water, supercritical fluids, ionic liquids), energy-efficient methods (microwave synthesis), and reactions with high atom economy. mdpi.commlsu.ac.inmatanginicollege.ac.inThis compound
Advanced Methodologies High-resolution NMR, HRMS, X-ray crystallography for structural elucidation; DFT and MD simulations for mechanistic and property prediction. mdpi.commdpi.comacs.orgvulcanchem.comsemanticscholar.orgThis compound and its derivatives
Complex Molecule Synthesis Synthesis of heterocyclic compounds (e.g., benziodazolones), natural products, and radiolabeled molecules for medical applications. mdpi.comnsf.govnih.govresearchgate.netresearchgate.netThis compound, Benziodazolones, Radiolabeled derivatives

Q & A

Q. How can researchers validate the reproducibility of this compound uptake assays across laboratories?

  • Methodological Answer :
  • Share standardized protocols via platforms like Protocols.io .
  • Conduct inter-lab validation using blinded samples and centralized statistical analysis.
  • Report interclass correlation coefficients (ICC) to quantify agreement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.